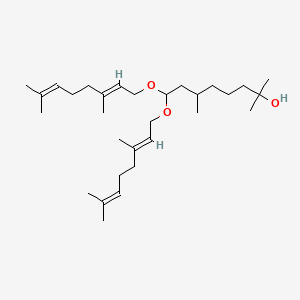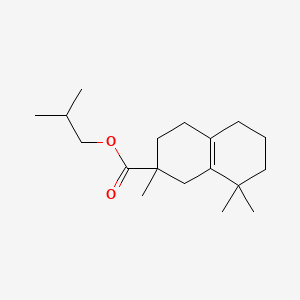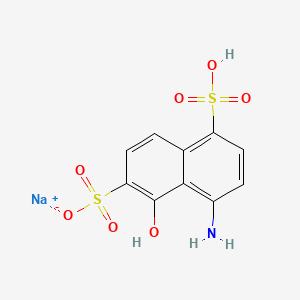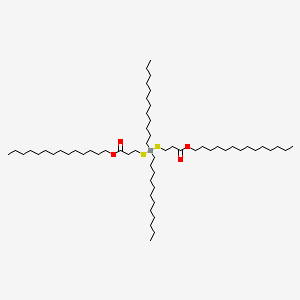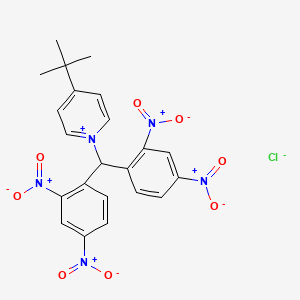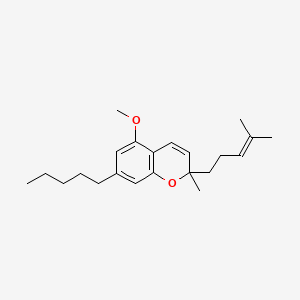
(2-Hydroxypropyl)methyldi(octadecyl)ammonium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 297-733-3, also known as (2-Hydroxypropyl)Methyldi(Octadecyl)Ammonium Methyl Sulphate, is a quaternary ammonium compound. It is widely used in various industrial applications due to its surfactant properties. This compound is known for its ability to reduce surface tension, making it useful in formulations requiring emulsification, dispersion, and wetting.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxypropyl)Methyldi(Octadecyl)Ammonium Methyl Sulphate typically involves the quaternization of a tertiary amine with a methyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The process generally involves the following steps:
Preparation of the Tertiary Amine: The tertiary amine is synthesized by reacting a secondary amine with an alkyl halide.
Quaternization: The tertiary amine is then reacted with methyl sulfate in the presence of a suitable solvent, such as methanol or ethanol, under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors equipped with temperature and pressure control systems. The process involves continuous monitoring of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through filtration and distillation processes before being packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxypropyl)Methyldi(Octadecyl)Ammonium Methyl Sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The quaternary ammonium group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and hydroxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxides.
Reduction: Formation of amines and other reduced species.
Substitution: Formation of substituted quaternary ammonium compounds.
Scientific Research Applications
(2-Hydroxypropyl)Methyldi(Octadecyl)Ammonium Methyl Sulphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell culture and molecular biology experiments as a detergent.
Medicine: Utilized in pharmaceutical formulations for its emulsifying properties.
Industry: Applied in the production of personal care products, cleaning agents, and industrial lubricants.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better mixing and dispersion of ingredients in formulations. The quaternary ammonium group interacts with various molecular targets, including cell membranes and proteins, leading to enhanced permeability and solubilization.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium Bromide: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium Chloride: Widely used as a disinfectant and preservative.
Dodecylbenzenesulfonic Acid: A surfactant used in detergents and cleaning agents.
Uniqueness
(2-Hydroxypropyl)Methyldi(Octadecyl)Ammonium Methyl Sulphate is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly effective in applications requiring both emulsification and dispersion.
Properties
CAS No. |
93762-20-0 |
|---|---|
Molecular Formula |
C41H87NO5S |
Molecular Weight |
706.2 g/mol |
IUPAC Name |
2-hydroxypropyl-methyl-dioctadecylazanium;methyl sulfate |
InChI |
InChI=1S/C40H84NO.CH4O4S/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-41(4,39-40(3)42)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-5-6(2,3)4/h40,42H,5-39H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
JZUPSDSVFJCJBE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCCCCCC)CC(C)O.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


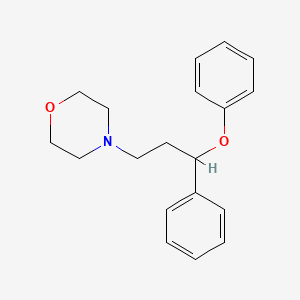

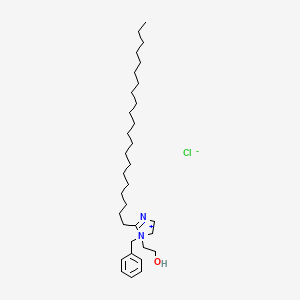
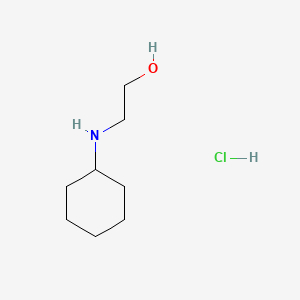
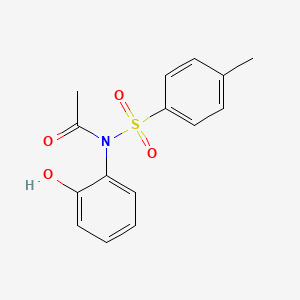
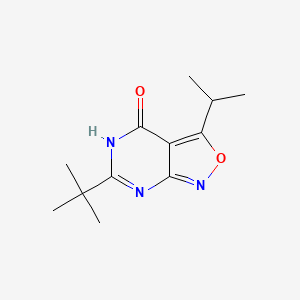
![1-[3-[Bicyclo[2.2.1]hept-5-EN-2-YL]-3-oxopropyl]piperidinium hydrogen oxalate](/img/structure/B15179829.png)
